molecular formula C13H12BrN3O2 B7637267 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid

2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid

Cat. No. B7637267
M. Wt: 322.16 g/mol
InChI Key: QISBDRZKZIJPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. This molecule has gained significant attention in the scientific community due to its potential as a new therapeutic target for cancer treatment.

Mechanism of Action

2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism in cancer cells. This results in a decrease in energy production and other essential molecules required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been shown to induce cell death in cancer cells by inhibiting glutaminase activity. It has also been shown to inhibit tumor growth in animal models of cancer. 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been found to be effective in a variety of cancer types, including breast, lung, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has limited solubility in water, which can make it challenging to use in lab experiments. Additionally, 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid with other cancer therapies to enhance its effectiveness. Additionally, the role of glutaminase in cancer cell metabolism is still not fully understood, and further research is needed to elucidate its function in cancer cells.

Synthesis Methods

2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid can be synthesized using a multi-step process that involves the reaction of 4-bromobenzylamine with 2,4,5-trichloropyrimidine to form 4-(4-bromophenyl)pyrimidine-2-amine. This intermediate is then reacted with chloroacetic acid to form 2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid.

Scientific Research Applications

2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting glutaminase, which is overexpressed in many types of cancer. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and other essential molecules for cancer cell growth and proliferation.

properties

IUPAC Name

2-[[4-(4-bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-17(8-12(18)19)13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBDRZKZIJPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(4-Bromophenyl)pyrimidin-2-yl]-methylamino]acetic acid

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